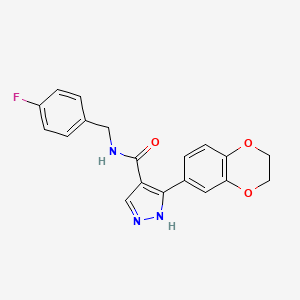
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, a fluorobenzyl group, and a pyrazole carboxamide moiety, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxin Ring: Starting with catechol, the benzodioxin ring is formed through a reaction with an appropriate dihalide under basic conditions.
Synthesis of the Pyrazole Core: The pyrazole ring is synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Coupling Reactions: The benzodioxin and pyrazole intermediates are coupled using a suitable linker, often involving amide bond formation.
Introduction of the Fluorobenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and pyrazole moieties may facilitate binding to these targets, while the fluorobenzyl group could enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-benzyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the fluorine atom.
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C19H16FN3O3 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c20-14-4-1-12(2-5-14)10-21-19(24)15-11-22-23-18(15)13-3-6-16-17(9-13)26-8-7-25-16/h1-6,9,11H,7-8,10H2,(H,21,24)(H,22,23) |
InChI Key |
ULJGSWLIJQNRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(C=NN3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















